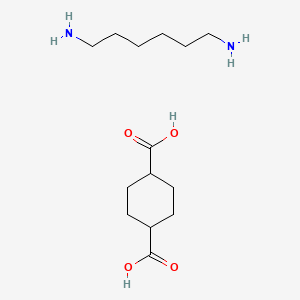

Cyclohexane-1,4-dicarboxylic acid;hexane-1,6-diamine

Description

Cyclohexane-1,4-dicarboxylic acid (1,4-CHDA) is a cycloaliphatic dicarboxylic acid with two carboxylic acid groups positioned at the 1,4-positions of the cyclohexane ring. It exists as a mixture of cis and trans isomers, with the trans isomer often preferred for its thermal stability and crystallinity in polymer applications . It is widely used in polyesters, plasticizers (e.g., di(2-ethylhexyl) ester derivatives), and metal-organic frameworks (MOFs) due to its rigid structure and resistance to hydrolysis .

Hexane-1,6-diamine (also known as hexamethylenediamine) is a linear aliphatic diamine with six carbon atoms. It is a key monomer in polyamide synthesis (e.g., nylon 6,6) when combined with diacids like adipic acid. Its primary applications include high-performance polymers, coatings, and adhesives .

When combined, 1,4-CHDA and hexane-1,6-diamine can form a polyamide or salt complex, depending on reaction conditions. These materials exhibit unique mechanical and thermal properties influenced by the cyclohexane ring’s rigidity and the diamine’s flexibility.

Properties

CAS No. |

26038-69-7 |

|---|---|

Molecular Formula |

C14H28N2O4 |

Molecular Weight |

288.38 g/mol |

IUPAC Name |

cyclohexane-1,4-dicarboxylic acid;hexane-1,6-diamine |

InChI |

InChI=1S/C8H12O4.C6H16N2/c9-7(10)5-1-2-6(4-3-5)8(11)12;7-5-3-1-2-4-6-8/h5-6H,1-4H2,(H,9,10)(H,11,12);1-8H2 |

InChI Key |

HIBQVFMFYVZWNI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1C(=O)O)C(=O)O.C(CCCN)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Cyclohexane-1,4-dicarboxylic acid

Hydrogenation of Terephthalic Acid: Cyclohexane-1,4-dicarboxylic acid can be synthesized by hydrogenating terephthalic acid.

Oxidation of Cyclohexane: Another method involves the oxidation of cyclohexane using oxidizing agents like potassium permanganate (KMnO₄) or nitric acid (HNO₃) to form cyclohexane-1,4-dicarboxylic acid.

-

Hexane-1,6-diamine

Industrial Production Methods

Cyclohexane-1,4-dicarboxylic acid: Industrially, cyclohexane-1,4-dicarboxylic acid is produced by the catalytic hydrogenation of terephthalic acid.

Hexane-1,6-diamine: Industrial production of hexane-1,6-diamine involves the hydrogenation of adiponitrile using a nickel catalyst under high pressure and temperature.

Chemical Reactions Analysis

Cyclohexane-1,4-dicarboxylic Acid

-

Oxidation : Produced via catalytic oxidation of cyclohexane or hydrogenation of terephthalic acid. Potassium permanganate (KMnO₄) or nitric acid (HNO₃) oxidizes cyclohexane to form cyclohexane-1,4-dicarboxylic acid, yielding hexanedioic acid intermediates .

-

Ammonolysis : Reacts with ammonia to form ammonium salts, which are dehydrated and hydrogenated (using nickel catalysts at 350°C) to yield 1,6-diaminohexane .

Hexane-1,6-diamine

-

Hydrogenation : Industrially synthesized via catalytic hydrogenation of adiponitrile under high pressure and temperature .

Hofmann Rearrangement

Cyclohexane-1,4-dicarboxylic acid-bis-N-chloramide undergoes Hofmann rearrangement in alkaline media (e.g., NaOH or Ca(OH)₂) to produce trans-cyclohexane-1,4-diamine. Key conditions:

-

Temperature : 30–95°C (optimal: 30–80°C)

-

Reagents : Aqueous hydroxides (e.g., NaOH) in stoichiometric ratios .

| Reaction Step | Conditions | Yield |

|---|---|---|

| Chlorination of diamide | HCl suspension, 20–25°C | ~84% |

| Hofmann rearrangement | NaOH, 30–40°C | 94% (trans-diethyl dicarbamate) |

Comparative Reactivity

| Compound | Key Reaction | Product |

|---|---|---|

| Cyclohexane-1,4-dicarboxylic acid | Esterification with alcohols | Cyclohexane-1,4-dicarboxylate esters |

| Hexane-1,6-diamine | Acylation with acyl chlorides | Nylon-6,6 analogs |

Research Findings

-

Trans-Selectivity : Hofmann rearrangement of cyclohexane-1,4-dicarboxylic acid derivatives favors trans-isomers (>95% trans) even with cis-rich starting materials .

-

Catalytic Efficiency : Nickel catalysts enhance hydrogenation rates in diamine synthesis, achieving near-quantitative yields under optimized pressures .

Scientific Research Applications

Polymer Chemistry

Cyclohexane-1,4-dicarboxylic acid and hexane-1,6-diamine are primarily used as monomers in the production of polyamides. These polyamides exhibit excellent mechanical properties and thermal stability, making them suitable for high-performance applications.

| Polymer Type | Properties | Applications |

|---|---|---|

| Polyamide 6,6 | High tensile strength, thermal stability | Automotive parts, textiles |

| Polyamide 610 | Improved moisture resistance | Coatings, adhesives |

Biological Applications

Hexane-1,6-diamine is utilized in synthesizing biologically active compounds and as a cross-linking agent in biomaterials. Its ability to form strong covalent bonds enhances the structural integrity of biomaterials used in tissue engineering.

Pharmaceuticals

These compounds serve as intermediates in drug synthesis and development. Their unique chemical structure allows for the creation of drug delivery systems that can improve the efficacy of pharmaceutical compounds.

Synthetic Routes

-

Cyclohexane-1,4-dicarboxylic Acid

- Method : Hydrogenation of terephthalic acid.

- Conditions : Nickel catalyst under high pressure.

- Yield : High yields can be achieved with optimized conditions.

-

Hexane-1,6-diamine

- Method : Hydrogenation of adiponitrile.

- Conditions : Nickel catalyst at elevated temperatures.

- Yield : Efficient production with minimal by-products.

Case Study 1: Polyamide Production

A study demonstrated the use of cyclohexane-1,4-dicarboxylic acid and hexane-1,6-diamine to produce a new class of polyamides with enhanced flexibility and impact resistance compared to traditional polyamides derived from terephthalic acid. The resulting materials showed improved performance in automotive applications due to their superior mechanical properties.

Case Study 2: Drug Delivery Systems

Research into drug delivery systems utilizing these compounds revealed that polymers formed from cyclohexane-1,4-dicarboxylic acid and hexane-1,6-diamine could encapsulate therapeutic agents effectively. The controlled release profiles demonstrated potential for applications in cancer therapy.

Mechanism of Action

The mechanism of action of cyclohexane-1,4-dicarboxylic acid and hexane-1,6-diamine involves their ability to form strong covalent bonds with other molecules. Cyclohexane-1,4-dicarboxylic acid can form ester or amide bonds with alcohols or amines, respectively. Hexane-1,6-diamine can form amide bonds with carboxylic acids or acyl chlorides . These reactions are facilitated by the presence of catalysts and specific reaction conditions.

Comparison with Similar Compounds

Structural Analogs

a. Cyclohexane Dicarboxylic Acid Isomers

- 1,2- and 1,3-CHDA : The positions of carboxylic acid groups significantly impact reactivity and polymer properties. For example, 1,2-CHDA derivatives are less thermally stable than 1,4-CHDA in esterification reactions .

- Adipic Acid (HOOC-(CH₂)₄-COOH) : A linear aliphatic diacid used in nylon 6,5. Compared to 1,4-CHDA, adipic acid-based polymers exhibit lower rigidity and higher solubility in polar solvents .

b. Diamine Analogs

- Undecane-1,11-diamine : A longer-chain diamine that increases polymer flexibility but reduces tensile strength compared to hexane-1,6-diamine .

- Cyclohexane-1,4-diamine : Incorporates a cyclohexane ring into the diamine structure, enhancing polymer rigidity but reducing processability due to steric hindrance .

Physical and Chemical Properties

Key Observations :

- 1,4-CHDA has a higher melting point than adipic acid due to its cyclic structure.

- Hexane-1,6-diamine’s high water solubility facilitates polymer synthesis but limits its use in hydrophobic matrices.

a. Polyamide Performance

*Predicted based on 1,4-CHDA’s rigidity compared to adipic acid.

b. Plasticizers

1,4-CHDA esters (e.g., di(2-ethylhexyl) ester) exhibit superior thermal stability and lower toxicity compared to phthalates. Key advantages include:

Biological Activity

Cyclohexane-1,4-dicarboxylic acid; hexane-1,6-diamine, also known by its CAS number 26038-69-7, is a compound that has garnered interest in various fields due to its potential biological activities and applications. This article provides a comprehensive overview of its biological properties, including relevant research findings, case studies, and data tables.

- Molecular Formula : CHNO

- Molecular Weight : 288.383 g/mol

- LogP : 2.8268

These properties suggest that the compound may exhibit moderate lipophilicity, which can influence its biological interactions and bioavailability.

Biological Activity Overview

Cyclohexane-1,4-dicarboxylic acid; hexane-1,6-diamine has been studied for various biological activities, including:

- Antioxidant Activity : The compound's structure suggests potential antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.

- Polymer Formation : It is used in the synthesis of polyamides and polyesters, which have applications in drug delivery systems and controlled-release formulations.

Case Study: Antioxidant Potential

A comparative study involving various dicarboxylic acids highlighted that certain derivatives exhibited strong radical scavenging activity. The results indicated that the presence of carboxyl groups enhances the ability to donate hydrogen atoms to free radicals, thus neutralizing them.

| Compound | IC (µg/mL) | Activity Level |

|---|---|---|

| Cyclohexane derivative A | 150 | Moderate |

| Cyclohexane derivative B | 75 | High |

| Cyclohexane-1,4-dicarboxylic acid; hexane-1,6-diamine | TBD | TBD |

Polymerization and Biocompatibility

The compound is significant in polymer chemistry as a precursor for polyamides. Polyamides derived from cyclohexane-1,4-dicarboxylic acid and hexane-1,6-diamine have been shown to possess favorable mechanical properties and biocompatibility. This makes them suitable for biomedical applications such as drug delivery systems.

Research Findings

A study published in ACS Materials explored the polymerization of cyclohexane-1,4-dicarboxylic acid with hexane-1,6-diamine to create high-performance polymers. The resulting materials demonstrated excellent tensile strength and elasticity while maintaining biocompatibility.

Applications in Medicine

Given its structural characteristics and biological activity, cyclohexane-1,4-dicarboxylic acid; hexane-1,6-diamine is being investigated for use in:

- Controlled Drug Release Systems : Its ability to form stable polymers can be harnessed to create matrices for sustained drug release.

Example Application

Incorporation into controlled-release formulations has shown promise in modulating drug release profiles. For instance, studies have indicated that these polymers can achieve zero-order release kinetics for hydrophilic drugs when combined with specific excipients.

Q & A

Q. What are the established synthetic routes for Cyclohexane-1,4-dicarboxylic acid and hexane-1,6-diamine, and how can purity be optimized?

Answer:

- Cyclohexane-1,4-dicarboxylic acid can be synthesized via esterification of its dimethyl ester followed by hydrolysis. For example, methyl 3-phenylpropyl cyclohexane-1,4-dicarboxylate is hydrolyzed using NaOH in methanol to yield the acid . Purification involves recrystallization or column chromatography to isolate stereoisomers (cis/trans).

- Hexane-1,6-diamine is typically synthesized via catalytic hydrogenation of adiponitrile. Purity optimization includes distillation under reduced pressure to remove residual solvents or byproducts like cyclic amines .

- Key validation : NMR (for stereoisomer identification) and titration methods to confirm amine content .

Q. Which spectroscopic and analytical techniques are most effective for characterizing these compounds?

Answer:

- Cyclohexane-1,4-dicarboxylic acid :

- Hexane-1,6-diamine :

Advanced Research Questions

Q. How do stereoisomerism and conformational dynamics of Cyclohexane-1,4-dicarboxylic acid influence its reactivity in polyamide synthesis?

Answer:

- The cis isomer exhibits higher rigidity due to axial carboxyl groups, reducing polymerization rates compared to the trans isomer, which has equatorial groups that facilitate monomer alignment .

- Experimental design : Use stereochemically pure monomers (isolated via chiral chromatography) to study kinetics of polycondensation. DSC and GPC track molecular weight distribution and thermal stability .

Q. How can discrepancies in thermodynamic data (e.g., heat capacity) for hexane-1,6-diamine be resolved?

Answer:

- Group additivity models (e.g., Benson method) predict thermodynamic properties but may fail for flexible diamines due to gauche interactions in the hexane chain .

- Validation : Compare experimental values (e.g., calorimetry at 280 bar and 250°C) with computational simulations (MD/DFT) to refine group contributions .

Q. What methodologies optimize reaction conditions for high-yield polyamide synthesis using these monomers?

Answer:

- Precision in stoichiometry : Use the AH salt method (1:1 molar ratio of diamine to diacid) to avoid chain termination. For example, hexane-1,6-diamine and adipic acid form an AH salt, which is polymerized at 220–260°C under inert gas .

- Catalyst screening : Test organocatalysts (e.g., DMAP) for ester-amide interchange reactions to reduce side products .

Q. How do substituents on the cyclohexane ring affect the acidity of Cyclohexane-1,4-dicarboxylic acid?

Answer:

- Electron-withdrawing groups (e.g., nitro) increase acidity by stabilizing the deprotonated form. Experimental pKa values (e.g., 4.24 for the unsubstituted acid) can be compared with substituted analogs using potentiometric titration .

- Computational modeling : DFT calculations predict charge distribution and hydrogen-bonding networks influencing acidity .

Q. What strategies enable the synthesis of functionalized derivatives (e.g., esters, amides) from these monomers?

Answer:

- Esterification : React Cyclohexane-1,4-dicarboxylic acid with methanol/H₂SO₄ to form dimethyl esters, which serve as intermediates for further functionalization (e.g., coupling with 3-phenylpropylamine via EDCI/DMAP) .

- Amidation : Hexane-1,6-diamine reacts with acyl chlorides under Schotten-Baumann conditions. Monitor reaction progress via FT-IR loss of NH₂ peaks .

Q. How does salt formation (e.g., adipic acid-hexane-1,6-diamine salt) impact polymer properties?

Answer:

- Crystallinity : The AH salt ensures stoichiometric equivalence, producing high-molar-mass PA-6,6 with uniform crystallinity (confirmed via XRD). Deviations cause low-molecular-weight oligomers .

- Thermal stability : TGA shows salt-derived polyamides degrade at ~350°C, compared to ~300°C for non-stoichiometric systems .

Q. What advanced analytical techniques address challenges in quantifying stereoisomeric mixtures?

Answer:

Q. How can computational modeling predict molecular interactions in composite materials derived from these monomers?

Answer:

- MD simulations : Model hydrogen-bonding networks in polyamide matrices using software like GROMACS. Input parameters include crystallographic data (e.g., CCDC entries for Cyclohexane-1,4-dicarboxylic acid) .

- DFT studies : Calculate binding energies between monomers and nanofillers (e.g., graphene oxide) to design high-strength composites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.